Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine

Medicinal Chemistry Chemical Biology FXR Modulation

A high-purity synthetic intermediate featuring a distinct cycloheptyl ring and a reactive secondary amine. This specific N-cycloheptyl-4-(1H-pyrazol-1-yl)benzylamine core is essential for synthesizing novel ACAT inhibitors (e.g., via urea formation) and FXR modulators, where its unique steric properties are critical. It enables precise SAR studies not possible with generic analogs, supporting intellectual property generation and hit-to-lead chemistry.

Molecular Formula C17H23N3
Molecular Weight 269.4 g/mol
CAS No. 179055-56-2
Cat. No. B6317814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptyl-(4-pyrazol-1-yl-benzyl)-amine
CAS179055-56-2
Molecular FormulaC17H23N3
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NCC2=CC=C(C=C2)N3C=CC=N3
InChIInChI=1S/C17H23N3/c1-2-4-7-16(6-3-1)18-14-15-8-10-17(11-9-15)20-13-5-12-19-20/h5,8-13,16,18H,1-4,6-7,14H2
InChIKeyYCLRDEWGVDTQJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine (CAS 179055-56-2) Sourcing and Structural Definition


Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine (CAS 179055-56-2) is a synthetic organic compound belonging to the class of N-substituted cycloheptylamines . It is a chemical building block defined by a cycloheptyl ring linked to a 4-(1H-pyrazol-1-yl)benzylamine core, with a molecular formula of C17H23N3 and a molecular weight of 269.39 g/mol . The compound is typically supplied for research and development purposes at a purity of 95% or greater . Structurally, it differs from biologically active urea derivatives in the ACAT inhibitor series (e.g., FR186054) by the absence of a terminal urea linkage, positioning it as a potential synthetic intermediate rather than a final active pharmaceutical ingredient [1].

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine (CAS 179055-56-2): Critical Differentiation from General N-Alkylbenzylamine Intermediates


While N-alkylbenzylamines are widely used as modular building blocks in medicinal chemistry, the specific substitution pattern of Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine introduces unique steric and electronic properties that preclude simple substitution by other in-class analogs. Compared to N-alkyl-N-benzyl ureas which have established ACAT inhibitory profiles (e.g., FR179254, IC50 = 25 nM [1]), this compound lacks the terminal urea group but retains the critical pyrazole and cycloheptyl moieties . This structural distinction means generic N-cycloheptyl or 4-(1H-pyrazol-1-yl)benzylamine analogs cannot replicate the specific geometry required for applications where the secondary amine serves as a reactive handle for further derivatization into ureas, carbamates, or sulfonamides . The cycloheptyl ring provides distinct conformational flexibility compared to smaller rings (cyclopentyl) or acyclic chains, directly impacting molecular recognition and physicochemical properties [2].

Quantitative Differentiating Evidence for Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine (CAS 179055-56-2)


Conformational Restriction and Lipophilicity Profile vs. Cyclopentyl Analogues

While direct biological data for this specific secondary amine is not reported, the structural motif of a cycloheptyl group attached to a pyrazole core is a known pharmacophoric element in FXR modulator patents. The cycloheptyl ring confers greater conformational flexibility and lipophilicity compared to cyclopentyl or phenyl substituents. Based on class-level inference from cycloalkylpyrazole derivatives in Patent CN-102791695-A, the cycloheptyl group is selected to optimize binding pocket accommodation and metabolic stability [1]. This property differentiates it from more rigid or less lipophilic N-alkylamine building blocks that may be suboptimal for lead optimization programs targeting lipid-regulated pathways [1].

Medicinal Chemistry Chemical Biology FXR Modulation

Reactive Handle Differentiation from Pre-formed Urea Inhibitors (FR186054)

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine is a secondary amine precursor to the N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea class of ACAT inhibitors. The lead compound FR186054 (IC50 = 99 nM) contains a terminal urea bond derived from a similar amine intermediate [1]. Unlike FR186054, the target compound lacks the urea moiety, making it a versatile synthon for constructing diverse chemical libraries (e.g., ureas, amides, sulfonamides) rather than a pre-optimized inhibitor . This contrasts with directly sourcing FR186054 (CAS 179053-90-8), which is a dedicated ACAT inhibitor unsuitable for broader chemical derivatization [1].

Organic Synthesis ACAT Inhibition Chemical Probes

Physical Property Differentiation: Molecular Weight and Heavy Atom Count

This compound offers a favorable molecular weight (MW = 269.39 g/mol) and heavy atom count compared to larger, fully elaborated ACAT inhibitors like YM-750 (MW = 581.6 g/mol, IC50 = 180 nM ). In the context of fragment-based drug discovery (FBDD) or lead optimization, the target compound's lower MW and fewer rotatable bonds make it a more ligand-efficient starting point . While YM-750 is a potent tool compound, its high MW and complex urea structure limit its utility for further SAR exploration; the amine is a more manageable precursor .

Drug Discovery Fragment-Based Lead Generation Physicochemical Profiling

Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine (CAS 179055-56-2) Research & Industrial Application Scenarios


Synthesis of Novel ACAT Inhibitors via Urea Formation

The compound is optimally applied as an amine precursor in the synthesis of trisubstituted urea derivatives. Researchers aiming to explore SAR around the N-alkyl group of the N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea series (e.g., optimizing beyond FR186054) can react this amine with various aryl isocyanates to generate novel ACAT inhibitors [1]. This scenario avoids the direct purchase of advanced intermediates, enabling broader intellectual property generation [1].

FXR Modulator Lead Optimization

In programs targeting Farnesoid X Receptor (FXR) modulation for dyslipidemia, this compound serves as a source of the cycloheptylpyrazole motif. Evidence from patent literature indicates that cycloheptyl derivatives are specifically claimed for their utility in modulating FXR activity [2]. This building block can be elaborated into the full pyrazole derivatives described in Patent CN-102791695-A, supporting hit-to-lead chemistry [2].

Fragment-Based Library Synthesis

Given its moderate molecular weight (269.39 g/mol) and the presence of a reactive secondary amine, this compound is suitable for inclusion in fragment libraries or for parallel synthesis of small-molecule arrays. It provides a rigid, functionalized core that can be rapidly diversified through amide bond formation or reductive amination, making it a cost-effective entry point for generating novel chemical matter in early-stage discovery .

Quote Request

Request a Quote for Cycloheptyl-(4-pyrazol-1-yl-benzyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.